N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is a synthetic benzamide derivative featuring a cyclopropanecarbonyl-substituted dihydroindole core and a 2-fluorobenzamide moiety.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-4-2-1-3-15(16)18(23)21-14-8-7-12-9-10-22(17(12)11-14)19(24)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVEQQYQCBIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Cyclopropanation: The indole derivative undergoes cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.
Amidation: The final step involves the reaction of the cyclopropanecarbonyl-indole intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzyl alcohol.
Substitution: Formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies are conducted to understand its mechanism of action and efficacy in treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its indole moiety might interact with serotonin receptors, while the fluorobenzamide group could inhibit specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Benzamide Moieties
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Structure : Tri-fluorinated benzamide with ortho-fluorobenzoyl and 2,3-difluoroaniline groups.
- Key Features :
- Applications : Primarily studied for its crystallographic properties, offering insights into halogenated benzamide packing and hydrogen-bonding patterns.
JNJ-5207787
- Structure: Features an acetylated dihydroindol-6-yl group and a 3-cyano-phenyl acrylamide substituent.
- Key Features :
Flutolanil
Functional Analogues with Indole or Cyclopropane Motifs
Motesanib (AMG 706)
- Structure : Pyridine-3-carboxamide with a dihydroindol-6-yl group.
- Key Features :
Cyprofuram
Comparative Data Table
Research Findings and Implications
- Fluorination Effects : Fluorine atoms in benzamides (e.g., Fo23, Flutolanil) improve crystal packing and metabolic stability via C–F···H bonds and hydrophobic interactions .
- Cyclopropane Advantages : Conformational rigidity from cyclopropane (target compound, Cyprofuram) may enhance target selectivity and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
